molecular formula C10H13N5O B14999871 2-[5-(benzylamino)-1H-tetrazol-1-yl]ethanol

2-[5-(benzylamino)-1H-tetrazol-1-yl]ethanol

Cat. No.: B14999871
M. Wt: 219.24 g/mol
InChI Key: UISIRWPRMWOWPT-UHFFFAOYSA-N
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Description

2-[5-(benzylamino)-1H-tetrazol-1-yl]ethanol is a chemical compound with a unique structure that combines a tetrazole ring with a benzylamino group and an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(benzylamino)-1H-tetrazol-1-yl]ethanol typically involves the reaction of benzylamine with a tetrazole derivative under specific conditions. One common method involves the use of a solvent such as ethanol or methanol, with the reaction being carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-[5-(benzylamino)-1H-tetrazol-1-yl]ethanol can undergo several types of chemical reactions, including:

    Oxidation: The ethanol moiety can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The benzylamino group can be reduced to form primary amines.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethanol moiety can yield benzylaminoacetaldehyde or benzylaminoacetic acid, while reduction of the benzylamino group can produce benzylamine.

Scientific Research Applications

2-[5-(benzylamino)-1H-tetrazol-1-yl]ethanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development and as a pharmacological agent.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[5-(benzylamino)-1H-tetrazol-1-yl]ethanol involves its interaction with specific molecular targets and pathways. The benzylamino group can interact with enzymes and receptors, modulating their activity. The tetrazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

2-[5-(benzylamino)-1H-tetrazol-1-yl]ethanol can be compared with other similar compounds, such as:

    2-Benzylaminoethanol: This compound lacks the tetrazole ring and has different chemical properties and applications.

    Benzylamine: This simpler compound has a benzyl group attached to an amine, without the ethanol or tetrazole components.

    Tetrazole derivatives: These compounds contain the tetrazole ring but may have different substituents, leading to varied reactivity and applications.

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H13N5O

Molecular Weight

219.24 g/mol

IUPAC Name

2-[5-(benzylamino)tetrazol-1-yl]ethanol

InChI

InChI=1S/C10H13N5O/c16-7-6-15-10(12-13-14-15)11-8-9-4-2-1-3-5-9/h1-5,16H,6-8H2,(H,11,12,14)

InChI Key

UISIRWPRMWOWPT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=NN=NN2CCO

Origin of Product

United States

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